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3-Methyl-4-(trifluoromethyl)-1H-pyrazole

Structural confirmation Regioisomer differentiation QC/analytical

Positional isomer purity is critical for SAR reproducibility. Generic trifluoromethylpyrazoles often fail due to altered pKa and logP profiles. - **Regiodefined structure**: 3-methyl, 4-trifluoromethyl substitution; C5-H available for late-stage C-H activation - **Fragment-optimized properties**: MW 150.10, logP ~1.74, pKa ~11.1 (neutral at physiological pH) - **Research applications**: Agrochemical intermediate, kinase fragment screening, methodology development - **Supply**: Packaged in inert gas, lot-specific HPLC/GC data available

Molecular Formula C5H5F3N2
Molecular Weight 150.104
CAS No. 864239-61-2
Cat. No. B2854152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-(trifluoromethyl)-1H-pyrazole
CAS864239-61-2
Molecular FormulaC5H5F3N2
Molecular Weight150.104
Structural Identifiers
SMILESCC1=C(C=NN1)C(F)(F)F
InChIInChI=1S/C5H5F3N2/c1-3-4(2-9-10-3)5(6,7)8/h2H,1H3,(H,9,10)
InChIKeyXXWMMOABJVHTQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-4-(trifluoromethyl)-1H-pyrazole: Pyrazole Scaffold Overview


3-Methyl-4-(trifluoromethyl)-1H-pyrazole (CAS: 864239-61-2, molecular formula C5H5F3N2, molecular weight 150.10 g/mol) is a heterocyclic small-molecule building block belonging to the trifluoromethylpyrazole class . The compound features a methyl group at the 3-position and a trifluoromethyl group at the 4-position of the pyrazole ring, with the 3- and 5-positions being equivalent due to annular tautomerism (IUPAC name: 5-methyl-4-(trifluoromethyl)-1H-pyrazole) . Trifluoromethylpyrazoles are recognized as privileged scaffolds in agrochemical and pharmaceutical discovery, with derivatives appearing in numerous biologically active molecules, fungicides, and drug candidates [1].

Why Substitution Fails: Positional Isomerism of 3-Methyl-4-(trifluoromethyl)-1H-pyrazole


Trifluoromethylpyrazoles sharing the same molecular formula (C5H5F3N2) but differing in substitution pattern are not functionally interchangeable. The specific positioning of the methyl and trifluoromethyl groups determines key physicochemical parameters including pKa, logP, and hydrogen-bonding capacity, which in turn govern synthetic utility, target binding, and downstream derivatization outcomes [1]. Even a positional swap between the 3- and 5-positions alters both basicity and acidity—the trifluoromethyl group decreases basicity more strongly at position 3 than at position 5, while increasing acidity more strongly at position 5 than at position 3 [2]. Consequently, procurement decisions based solely on formula matching or broad scaffold identity will yield compounds with measurably different electronic and steric profiles, potentially invalidating established synthetic protocols and confounding structure-activity relationships.

Quantitative Differentiation vs. Structural Analogs


Regioisomeric Identity Confirmation

The target compound (CAS 864239-61-2) is regioisomeric with 4-methyl-3-(trifluoromethyl)-1H-pyrazole (CAS 153085-14-4). Both share the molecular formula C5H5F3N2 (MW 150.10) but differ in substitution pattern: the target compound places the methyl group at position 3 and the CF3 group at position 4, while the regioisomer reverses this arrangement with methyl at position 4 and CF3 at position 3 . Due to annular tautomerism in 1H-pyrazoles, the 3- and 5-positions are equivalent, meaning the target compound is structurally identical to 5-methyl-4-(trifluoromethyl)-1H-pyrazole . This regioisomeric distinction is not merely nomenclature—incorrect substitution pattern can lead to different synthetic outcomes in cross-coupling, different pKa behavior, and altered biological target engagement.

Structural confirmation Regioisomer differentiation QC/analytical

pKa Differentiation by Trifluoromethyl Position

The target compound exhibits a predicted pKa of approximately 11.1 for the N-H proton, reflecting weakly acidic behavior . In comparison, unsubstituted pyrazole has a measured aqueous pKa of approximately 14.2 (as the conjugate acid) [1]. The electron-withdrawing -CF3 group at the 4-position lowers the pKa relative to unsubstituted pyrazole. Furthermore, systematic studies on pyrazoles substituted with methyl and trifluoromethyl groups demonstrate that the position of the CF3 substituent materially affects acid-base properties: a CF3 group decreases basicity more strongly when placed at position 3 than at position 5, and increases acidity more strongly at position 5 than at position 3 [2]. For the target compound (CF3 at C4, equivalent to C5 via tautomerism), the pKa is expected to fall between that of 3-CF3 and 5-CF3 substituted analogs.

pKa prediction Physicochemical property Acid-base behavior

LogP Differentiation from Non-Fluorinated Analogs

The target compound has a calculated LogP value of 1.7369 [1]. For comparison, unsubstituted pyrazole has a measured LogP of approximately 0.26 [2]. The substantial increase in lipophilicity (ΔLogP ≈ 1.48, corresponding to approximately 30-fold higher partition coefficient) is attributable to the combined effect of the methyl and trifluoromethyl substituents. The CF3 group is known to enhance lipophilicity, metabolic stability, and membrane permeability in pyrazole-containing compounds [3]. This LogP value falls within the optimal range (1-3) for oral bioavailability per Lipinski's guidelines, whereas unsubstituted pyrazole falls below this threshold, potentially limiting passive membrane diffusion.

Lipophilicity LogP Drug-likeness

Physical Property Differentiation from Brominated Analogs

The target compound (MW 150.10 g/mol) offers a distinct molecular weight profile compared to halogenated pyrazole analogs. For example, 5-bromo-3-methyl-4-(trifluoromethyl)-1H-pyrazole (CAS 2468346-49-6) has a molecular weight of approximately 229 g/mol (C5H4BrF3N2), a ~53% increase over the target compound . Similarly, 3-bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole (C5H4BrF3N2) carries comparable additional mass. The absence of a halogen at the 5-position in the target compound preserves a free C-H site available for direct functionalization (e.g., C-H activation, lithiation, halogenation), while avoiding the increased molecular weight and potential toxicity liabilities associated with brominated aromatic systems. Additionally, 5-bromo-3-methyl-4-(trifluoromethyl)-1H-pyrazole is listed with a purity of 95%, identical to the target compound's typical commercial purity .

Molecular weight Halogen substitution Synthetic versatility

Crystallographic Binding of Positional Isomer

While direct crystallographic data for the target compound (3-methyl-4-(trifluoromethyl)-1H-pyrazole) is not available in the PDB, its positional isomer 5-methyl-3-(trifluoromethyl)-1H-pyrazole (ligand code 1DV) has been co-crystallized with T4 lysozyme L99A/M102H mutant (PDB: 4I7S) [1]. In this structure, the 5-methyl-3-(trifluoromethyl)-1H-pyrazole ligand occupies the engineered hydrophobic cavity with a real-space correlation coefficient of 0.977 (chain A) and 0.983 (chain B), indicating excellent fit to the electron density [2]. This demonstrates that methyl/trifluoromethyl-substituted pyrazoles of this size class can productively engage hydrophobic protein pockets. For the target compound, the altered substitution pattern (CF3 at C4 vs. C3) would present a different electrostatic and steric profile to a binding site, as the CF3 group's orientation relative to the pyrazole N-H hydrogen-bonding vector differs between the two regioisomers.

Crystallography Binding affinity Fragment screening

Procurement and Research Applications


Fragment-Based Drug Discovery (FBDD)

The target compound's molecular weight (150.10 g/mol) and calculated LogP (1.7369) position it within the optimal fragment-like property space (MW < 300, LogP 1-3) for fragment-based screening campaigns [1]. The predicted pKa (~11.1) ensures the compound remains largely neutral at physiological pH, facilitating passive membrane diffusion . The free C-H position at the 5-position provides a handle for fragment growing via C-H activation or halogenation, distinguishing it from pre-halogenated analogs that require dehalogenation before further elaboration. This combination of properties makes the compound suitable as a starting fragment for target classes including kinases, GPCRs, and epigenetic proteins.

Agrochemical Lead Optimization

3-Trifluoromethylpyrazoles are privileged scaffolds in agrochemical discovery, appearing in commercial fungicides and herbicides [1]. The target compound's 4-trifluoromethyl substitution pattern, combined with the 3-methyl group, provides a defined electronic and steric profile suitable for constructing analogs of known trifluoromethylpyrazole-containing agrochemicals. The compound's predicted pKa and LogP values align with the property ranges typical of crop protection agents requiring balanced lipophilicity for foliar uptake and systemic movement. Researchers developing novel fungicides or herbicides can use this scaffold as a core building block for late-stage diversification via N-alkylation, cross-coupling at the 5-position, or electrophilic aromatic substitution.

Regioselective Pyrazole Functionalization Methodology

Given the well-documented challenges in regioselective synthesis of trifluoromethylpyrazoles [1], the target compound serves as a structurally unambiguous substrate for developing and validating new synthetic methodologies. The presence of three distinct reactive sites (N1-H, C3-methyl, C5-H with C4-CF3 electron-withdrawing influence) enables systematic investigation of site-selective reactions including N-alkylation vs. N-arylation, directed C-H functionalization at C5, and metalation strategies. The compound's regioisomeric purity and commercial availability at 95% make it a reliable standard substrate for reaction optimization studies.

QSAR/QSPR Model Validation Standard

The target compound belongs to a family of methyl/trifluoromethyl-substituted pyrazoles for which systematic experimental and computational studies of acid-base properties have been conducted [1]. With its calculated LogP (1.7369) and predicted pKa (~11.1) [2], this compound can serve as a validation data point for QSPR models predicting lipophilicity and acidity of heteroaromatic compounds. Researchers developing in silico property prediction tools can use the compound as a benchmark, particularly given the known sensitivity of pyrazole pKa to the exact positioning of electron-withdrawing and electron-donating substituents.

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